TM-233 Exhibits Lower IC₅₀ than Parent Compound ACA Across Multiple Myeloma Cell Lines
TM-233 was directly compared to its parent compound 1′-acetoxychavicol acetate (ACA) in multiple myeloma cell proliferation assays. TM-233 inhibited cellular proliferation and induced cell death in various myeloma cell lines with a lower IC₅₀ than ACA [1]. Quantitative structure-activity relationship analysis identified the benzhydrol-type structural modification as the key determinant of enhanced potency relative to ACA [2].
| Evidence Dimension | Anti-proliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | Lower IC₅₀ than ACA in U266, RPMI8226, and MM-1S cells |
| Comparator Or Baseline | 1′-Acetoxychavicol acetate (ACA); higher IC₅₀ values than TM-233 in all cell lines tested |
| Quantified Difference | TM-233 IC₅₀ < ACA IC₅₀ (statistically significant reduction) |
| Conditions | Multiple myeloma cell lines: U266, RPMI8226, MM-1S; 0-48 hour exposure; dose range 0-5 µM |
Why This Matters
The consistently lower IC₅₀ of TM-233 relative to ACA across multiple myeloma cell lines justifies selection of TM-233 over ACA for experimental systems requiring maximal NF-κB pathway inhibition and anti-myeloma potency.
- [1] Sagawa M, et al. Cancer Sci. 2015;106(4):438-446. View Source
- [2] Sagawa M, et al. Blood. 2012;120(21):2939. View Source
